2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

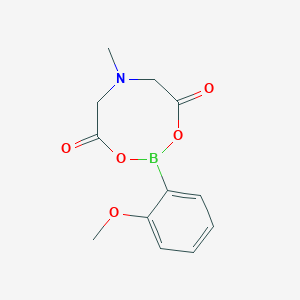

2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound belonging to the MIDA (N-methyliminodiacetic acid) boronate family.

- Molecular Formula: Likely C₁₂H₁₄BNO₅, based on analogs such as 2-(3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione ().

- Key Features:

Properties

IUPAC Name |

2-(2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOPQDDYDUVKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257737-05-5) is a boron-containing compound that has garnered attention for its potential biological activity. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C12H14BNO5

- Molecular Weight : 263.06 g/mol

- Structural Features : The compound contains a dioxazaborocane ring structure which contributes to its unique reactivity and biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent research highlights the compound's significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Antibiofilm Properties

In addition to its antimicrobial activity, this compound has shown promising antibiofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are often resistant to conventional treatments. The compound demonstrated the following biofilm inhibitory concentrations (BICs):

| Biofilm Forming Strain | BIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 8.0 |

| Klebsiella pneumoniae | 12.0 |

These results indicate that the compound could be effective in preventing biofilm formation in clinical settings.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the efficacy of various boron-containing compounds against resistant bacterial strains. The research found that this compound had a statistically significant reduction in bacterial counts compared to control groups .

- Biofilm Disruption Study : Another investigation focused on the ability of this compound to disrupt established biofilms formed by Staphylococcus species. The results indicated that treatment with the compound led to a reduction in biofilm viability by up to 70% at optimal concentrations .

- Structure-Activity Relationship Analysis : A detailed analysis explored how modifications to the molecular structure of similar compounds affected their biological activity. This study emphasized the importance of the methoxy group on the phenyl ring in enhancing antibacterial potency .

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The MIDA ester allows for a more controlled release of boronic acids during coupling reactions, enhancing yield and selectivity .

Advantages :

- Improved stability compared to traditional boronic acids.

- Facilitates the synthesis of complex organic molecules with multiple functional groups.

Medicinal Chemistry

Drug Development

The compound's boron-containing structure has implications in drug discovery and development. Boron compounds have been shown to exhibit biological activity, including anti-cancer properties. Research indicates that derivatives of this compound can be utilized to develop novel therapeutic agents .

Case Study Example :

A study investigated the anti-tumor activity of boron-containing compounds similar to MIDA esters, demonstrating significant cytotoxic effects on various cancer cell lines. This highlights the potential for further exploration of this compound in medicinal applications.

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a precursor for synthesizing functionalized polymers. Its ability to undergo various polymerization reactions makes it a valuable building block for creating advanced materials with specific properties.

Applications in Coatings and Composites :

- Utilization in the development of coatings that require enhanced durability and resistance to environmental factors.

- Incorporation into composite materials to improve mechanical properties.

Comparative Analysis of Boron Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy, ethoxy):

- Improve stability but may reduce reactivity in cross-couplings .

- Electron-Withdrawing Groups (e.g., nitro, bromo):

- Enhance electrophilicity of boron, accelerating Suzuki-Miyaura reactions .

- Hydroxyl Groups :

- Lower yields (11% for 2-(2-hydroxyphenyl)) due to poor solubility and side reactions .

Synthesis Yields :

- Ethoxyphenyl and benzo[d][1,3]dioxol-5-yl derivatives achieve higher yields (56–67%) under optimized PEG-300 conditions .

- Bulky or polar substituents (e.g., hydroxyl) reduce yields due to precipitation challenges .

Applications :

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can yields be optimized?

A conventional heating method using DMSO as a solvent achieves a 72% yield for structurally similar MIDA boronates. Key steps include refluxing precursors (e.g., boronic acids and MIDA ligands) under inert conditions, followed by crystallization for purification. To improve yields, consider optimizing stoichiometric ratios (e.g., 1:1.2 boronic acid:MIDA ligand), extending reaction times, or employing microwave-assisted synthesis for faster kinetics .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹¹B) are critical. For example:

- ¹H NMR (DMSO-d₆): Aromatic protons appear at δ 7.89 (pt, J = 7.1 Hz) and δ 7.48–7.44 (m), while the methyl group resonates at δ 2.55 (s) .

- HRMS : The [M + NH₄]⁺ ion at m/z 294.1063 confirms molecular identity .

- IR spectroscopy : Peaks near 1716 cm⁻¹ (C=O) and 1240 cm⁻¹ (B-O) validate functional groups .

Q. What are common synthetic impurities, and how are they mitigated?

Byproducts often arise from incomplete esterification or residual boronic acids. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/water) effectively removes these. Monitor via TLC or LC-MS, focusing on spots/peaks corresponding to unreacted starting materials .

Advanced Research Questions

Q. How do aryl substituents influence the reactivity of MIDA boronates in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CF₃, -Cl) on the aryl ring enhance electrophilicity, improving Suzuki-Miyaura coupling rates. Conversely, electron-donating groups (e.g., -OCH₃) may reduce reactivity due to decreased boron electrophilicity. For example, 2-(4-fluorophenyl) derivatives show higher coupling efficiency than methoxy-substituted analogs .

Q. Why do some catalytic systems fail to activate MIDA boronates, and how can this be resolved?

PLGA-PEG-supported Pd nanoparticles showed no reaction with MIDA esters due to poor oxidative addition or steric hindrance. Switching to Pd(PPh₃)₄ or adding Lewis acids (e.g., K₂CO₃) can facilitate transmetalation. Pre-activation via hydrolysis to boronic acids under basic conditions is another workaround .

Q. How can contradictory reactivity data in literature be systematically analyzed?

Contradictions often stem from solvent polarity, base strength, or catalyst loading. For instance, MIDA esters may require anhydrous conditions for stability, while boronic acids need protic solvents. Design controlled experiments varying one parameter (e.g., catalyst type, temperature) and use kinetic profiling (e.g., in situ NMR) to isolate contributing factors .

Q. What mechanistic insights explain the stability of MIDA boronates under ambient conditions?

The dioxazaborocane ring’s chelation effect stabilizes the boron center, preventing hydrolysis. X-ray crystallography of analogs (e.g., 6-methyl-2-phenyl derivatives) shows planar boron geometry and strong B-N bonds, contributing to air/moisture resistance. Degradation occurs only under strong acidic or basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.